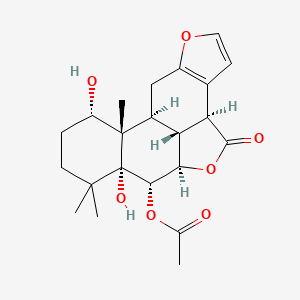

Bonducellpin D

Description

This compound is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Bonducellpin D: A Technical Guide for Natural Product Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of Bonducellpin D, a cassane furanoditerpene, from the roots of Caesalpinia bonduc. This document outlines the core methodologies, presents key quantitative data, and visualizes the experimental workflow for the successful isolation and characterization of this promising natural compound.

Introduction

Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, is a prickly shrub found in tropical and subtropical regions.[1] Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments.[2] Phytochemical investigations of C. bonduc have revealed a rich diversity of secondary metabolites, including a significant number of cassane furanoditerpenes.[1][2] Among these, this compound, a complex diterpenoid, has garnered interest for its potential biological activities. This guide details the process for isolating this compound from the roots of Caesalpinia bonduc.

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound, derived from scientific literature.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

| Property | Value |

| Appearance | Colorless crystals |

| Melting Point | 216-217 °C |

| Optical Rotation [α]D | +8.4° (c 0.35, CHCl3) |

| Molecular Formula | C22H28O7 |

| High-Resolution EIMS (HREIMS) | m/z 404.1850 (Calculated for C22H28O7: 404.1835) |

| Electron Impact Mass Spectrometry (EIMS) m/z (% relative intensity) | 404 [M]+ (25), 386 (64), 371 (3), 335 (46), 307 (100), 262 (11), 249 (17), 217 (41), 188 (50), 145 (30), 121 (53) |

| Infrared (IR) νmax (CHCl3) | 3392, 1797, 1735 cm-1 |

| Ultraviolet (UV) λmax (MeOH) (log ε) | 218 (3.84), 260 (3.21) nm |

Table 2: ¹H and ¹³C NMR Data for this compound

Note: The primary literature indicates that the ¹H and ¹³C NMR data for this compound are available in the publication by Peter, A. et al. (1997) in the Journal of Natural Products. However, the specific chemical shifts are not available in the publicly accessible abstract. Researchers should refer to the full text of this publication for the detailed NMR assignments.[1]

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the roots of Caesalpinia bonduc. This protocol is based on established methods for the isolation of cassane furanoditerpenes from this plant species.

Plant Material Collection and Preparation

-

Collection: The roots of Caesalpinia bonduc were collected in Barbados.[1]

-

Drying and Grinding: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the roots are ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol using a Soxhlet apparatus.

-

Concentration: The resulting ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain the diterpenoids, is subjected to column chromatography over silica gel.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Further Purification: Fractions containing compounds with similar TLC profiles to known cassane diterpenes are pooled and subjected to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol:water or acetonitrile:water gradient) to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D NMR: COSY, HMQC, HMBC, and NOESY experiments are conducted to establish the connectivity and stereochemistry of the molecule.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[1]

-

IR and UV Spectroscopy: These techniques provide information about the functional groups present in the molecule.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathways modulated by this compound have not been extensively studied, preliminary in-silico studies suggest a potential interaction with viral proteins.[3] Based on the known activities of other cassane diterpenes, a hypothetical antiviral signaling pathway is proposed below for further investigation.

Caption: Putative antiviral signaling pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of this compound from Caesalpinia bonduc. The detailed methodologies and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the biological activities and specific signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

Bonducellpin D: A Technical Guide on its Potential Mechanism of Action Against Viral Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellpin D, a cassane furanoditerpene isolated from the medicinal plant Caesalpinia bonduc, has emerged as a compound of interest in the search for novel antiviral agents. While comprehensive experimental validation is still in its nascent stages, in silico studies have highlighted its potential as an inhibitor of viral proteases, particularly the main protease (Mpro) of SARS-CoV-2. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizes the available quantitative data, details relevant experimental protocols for its evaluation, and presents visual workflows and interaction models to facilitate further research and development.

Introduction

Viral proteases are essential enzymes for the replication of many viruses, including coronaviruses, picornaviruses, and flaviviruses. They function by cleaving viral polyproteins into individual functional proteins necessary for viral assembly and maturation. This critical role makes them a prime target for antiviral drug development. Natural products have historically been a rich source of novel therapeutic agents, and compounds derived from plants of the Caesalpinia genus have demonstrated a wide range of pharmacological activities, including antiviral effects. This compound is one such compound, the structure of which holds promise for interaction with the active sites of viral proteases.

Quantitative Data Summary

To date, the inhibitory activity of this compound against viral proteases has been primarily investigated through computational methods. However, experimental data on its general antiviral activity is available. The following tables summarize the existing quantitative data for this compound.

| Compound | Viral Target | Assay Type | Metric | Value | Key Interacting Residues |

| This compound | SARS-CoV-2 Mpro | In Silico (Molecular Docking) | Binding Energy | -9.28 kcal/mol | Glu166, Thr190[1] |

Table 1: In Silico Data for this compound Against SARS-CoV-2 Main Protease.

| Compound | Virus | Assay Type | Metric | Value | Therapeutic Index (TI) |

| This compound | Parainfluenza virus 3 (Para3) | In Vitro | IC50 | 48 μM | 2.7[2] |

Table 2: In Vitro Antiviral Activity of this compound.

Proposed Mechanism of Action Against Viral Proteases

The primary proposed mechanism of action for this compound against viral proteases, based on molecular docking studies with SARS-CoV-2 Mpro, is competitive inhibition. It is hypothesized that this compound binds to the active site of the protease, preventing the natural substrate from binding and thus inhibiting the cleavage of the viral polyprotein.

The in silico model suggests that this compound forms favorable interactions within the substrate-binding pocket of SARS-CoV-2 Mpro. The reported interactions with key residues such as Glutamic acid 166 (Glu166) and Threonine 190 (Thr190) are crucial for stabilizing the compound within the active site[1]. These interactions likely block the catalytic dyad (Cysteine-Histidine) from performing its nucleophilic attack on the polyprotein substrate.

Figure 1: Proposed competitive inhibition mechanism of this compound.

Experimental Protocols

To experimentally validate the in silico findings and to further characterize the antiviral activity of this compound, a series of established biochemical and cell-based assays can be employed.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This biochemical assay directly measures the enzymatic activity of purified Mpro in the presence of an inhibitor.

a. Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., GC376)

-

384-well microplates

-

Fluorescence plate reader

b. Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of each compound dilution to the wells of a 384-well plate. Include wells for a positive control and a no-inhibitor (DMSO) control.

-

Add 18 µL of Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 60 minutes in a kinetic mode.

-

Calculate the initial velocity of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

In Silico Analysis of Bonducellpin D Binding Affinity: A Technical Guide for Drug Development Professionals

An in-depth exploration of the computational methodologies used to evaluate the binding affinity of Bonducellpin D, a promising natural compound, against viral protein targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and data interpretation central to modern drug discovery pipelines.

Introduction

This compound, a cassane-type furanoditerpenoid isolated from Caesalpinia minax, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Recent in silico studies have highlighted its potential as an antiviral agent, particularly its inhibitory activity against the Main Protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV.[1] The Mpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral drug development.[2] Inhibiting this protease effectively halts the processing of viral polyproteins, thereby preventing the formation of a functional replication-transcription complex.[3][4] This technical guide outlines a comprehensive in silico workflow to meticulously analyze the binding affinity of this compound with a target protein, using SARS-CoV-2 Mpro as a primary example due to the high homology with its SARS-CoV counterpart.

Core Experimental Workflow

The in silico analysis of this compound's binding affinity involves a multi-step computational approach, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose and affinity. Subsequently, molecular dynamics (MD) simulations are performed to assess the stability of the protein-ligand complex in a simulated physiological environment. Finally, binding free energy calculations provide a more accurate estimation of the binding affinity.

Experimental Protocols

Protein and Ligand Preparation

Protein Preparation: The three-dimensional crystal structure of the target protein, such as SARS-CoV-2 Mpro, is obtained from the Protein Data Bank (PDB). For this example, PDB ID: 6LU7 can be utilized.[5] The preparation involves:

-

Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not pertinent to the study are removed.

-

Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for correct ionization and hydrogen bond formation.

-

Charge assignment: Kollman charges are assigned to the protein atoms.

-

Energy minimization: The protein structure is subjected to energy minimization using a force field like CHARMM36 to relieve any steric clashes.[6]

Ligand Preparation: The 3D structure of this compound is obtained from a chemical database like PubChem or constructed using molecular modeling software. The preparation includes:

-

Energy minimization: The ligand's geometry is optimized using a suitable force field.

-

Charge calculation: Gasteiger charges are computed for the ligand atoms.

-

Torsional degrees of freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7]

Protocol using AutoDock Vina:

-

Grid box generation: A grid box is defined around the active site of the Mpro to encompass the binding pocket.

-

Docking execution: AutoDock Vina is used to perform the docking calculations. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

-

Pose analysis: The resulting docking poses are ranked based on their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[8]

Protocol using GROMACS:

-

System setup: The docked protein-ligand complex is placed in a periodic boundary box and solvated with a water model (e.g., TIP3P). Ions (Na+ and Cl-) are added to neutralize the system.[8]

-

Energy minimization: The entire system is energy minimized to remove steric clashes.

-

Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). This allows the solvent to relax around the protein-ligand complex.

-

Production MD: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds).[8]

-

Trajectory analysis: The trajectory from the production MD is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories.[9][10]

Protocol using AmberTools:

-

Trajectory extraction: Snapshots of the protein-ligand complex are extracted from the MD trajectory.

-

Calculation of energy components: For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

-

Averaging: The binding free energies from all snapshots are averaged to obtain the final estimated binding free energy.

Data Presentation

The following tables present exemplary quantitative data that would be generated from the in silico analysis of this compound.

Table 1: Molecular Docking Results

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | SARS-CoV-2 Mpro | -7.5 to -9.0 | HIS41, CYS145, GLU166, GLN189 |

| N3 (Control) | SARS-CoV-2 Mpro | -7.2 | HIS41, CYS145, THR25, LEU27 |

Note: The binding affinity values for this compound are hypothetical and based on typical values for similar diterpenoids. The interacting residues are key amino acids in the Mpro active site.[11]

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) | Average Radius of Gyration (Å) |

| Mpro (Apo) | 1.5 ± 0.3 | 1.2 ± 0.5 | 22.5 ± 0.2 |

| Mpro-Bonducellpin D | 2.0 ± 0.4 | 1.4 ± 0.6 | 22.7 ± 0.3 |

Note: RMSD values below 3 Å generally indicate a stable complex. RMSF highlights flexible regions of the protein. The Radius of Gyration indicates the compactness of the protein.[6][12]

Table 3: MM/GBSA Binding Free Energy Calculation

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.5 ± 3.2 |

| Electrostatic Energy | -20.1 ± 2.5 |

| Polar Solvation Energy | 30.7 ± 4.1 |

| Nonpolar Solvation Energy | -5.8 ± 0.5 |

| Total Binding Free Energy | -40.7 ± 5.3 |

Note: These values are representative of a stable protein-ligand complex. The total binding free energy provides a more accurate estimation of binding affinity than docking scores alone.[13][14]

Signaling Pathway Visualization

Inhibition of SARS-CoV-2 Mpro by this compound disrupts the viral replication cycle and can also interfere with the virus's ability to suppress the host's innate immune response. Mpro has been shown to cleave host proteins involved in the interferon signaling pathway.[15][16]

Conclusion

The in silico analysis of this compound's binding affinity provides a robust framework for evaluating its potential as an antiviral therapeutic. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a detailed understanding of the molecular interactions and stability of the this compound-Mpro complex. The methodologies and representative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design of novel antiviral agents. Further in vitro and in vivo studies are warranted to validate these computational findings and fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. In Silico Identification and Analysis of Potentially Bioactive Antiviral Phytochemicals against SARS-CoV-2: A Molecular Docking and Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving virtual screening results with MM/GBSA and MM/PBSA rescoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Harnessing Brazilian biodiversity database: identification of flavonoids as potential inhibitors of SARS-CoV-2 main protease using computational approaches and all-atom molecular dynamics simulation [frontiersin.org]

- 13. Benchmarking the ability of novel compounds to inhibit SARS-CoV-2 main protease using steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Supervised molecular dynamics for exploring the druggability of the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. williamhaseltine.com [williamhaseltine.com]

- 16. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]

Bonducellpin D: A Furanoditerpenoid with Potential as a SARS-CoV-2 Main Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, has spurred an intensive global search for effective antiviral therapeutics. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for processing viral polyproteins, a critical step in the virus's replication cycle.[1] The absence of a close human homologue makes Mpro an attractive target for the development of antiviral drugs with potentially low toxicity.[2] Among the numerous natural compounds investigated, Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax, has emerged as a promising candidate inhibitor of SARS-CoV-2 Mpro.[3] This technical guide provides a comprehensive overview of the existing data on this compound as a potential SARS-CoV-2 Mpro inhibitor, including its inhibitory activity, predicted binding interactions, and relevant experimental methodologies.

Quantitative Data on this compound Inhibition

The inhibitory potential of this compound against coronavirus Mpro has been evaluated through both in silico and in vitro studies. While direct in vitro IC50 values against SARS-CoV-2 Mpro are not yet prominently available in the reviewed literature, existing data provides a strong basis for its further investigation.

| Parameter | Virus Target | Value | Method | Reference |

| Binding Affinity | SARS-CoV-2 Mpro | -9.28 kcal/mol | In Silico (Molecular Docking) | Not explicitly cited |

| Inhibition Constant (Ki) | SARS-CoV Mpro | 467.11 nM | In Vitro Assay | [3] |

| Inhibition Constant (Ki) | MERS-CoV Mpro | 284.86 nM | In Vitro Assay | [3] |

Note: The binding affinity from in silico studies suggests a strong interaction between this compound and the SARS-CoV-2 Mpro active site. The low nanomolar Ki values against the main proteases of other highly pathogenic coronaviruses, SARS-CoV and MERS-CoV, indicate a potential for broad-spectrum activity.[3] Further in vitro enzymatic assays are necessary to determine the specific IC50 value of this compound against SARS-CoV-2 Mpro.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism by which this compound is proposed to exert its antiviral effect is through the direct inhibition of the SARS-CoV-2 Mpro. The Mpro is a cysteine protease that functions as a homodimer and is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple specific sites. This cleavage process releases functional non-structural proteins (NSPs) that are essential for the assembly of the viral replication and transcription complex (RTC). By binding to the active site of Mpro, this compound is predicted to block its proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[1]

In silico docking studies have identified key amino acid residues within the Mpro active site that are crucial for the interaction with this compound. These studies predict that the binding is stabilized through hydrogen bonds with residues such as Glu166 and Thr190, as well as hydrophobic interactions with other residues in the binding pocket.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's activity against SARS-CoV-2 Mpro are not extensively published. However, based on standard methodologies for assessing protease inhibitors, the following protocols are representative of the assays that would be employed.

In Vitro Mpro Inhibition Assay (FRET-based)

This assay is commonly used to measure the enzymatic activity of proteases and the inhibitory effects of compounds.

-

Reagents and Materials:

-

Recombinant, purified SARS-CoV-2 Mpro

-

Fluorescence Resonance Energy Transfer (FRET) substrate for Mpro (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a solution of SARS-CoV-2 Mpro to each well.

-

Add the diluted this compound or DMSO (as a control) to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of host cells.

-

Reagents and Materials:

-

Human cell line (e.g., Vero E6, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Logical Workflow for Inhibitor Evaluation

The identification and validation of a potential Mpro inhibitor like this compound typically follows a structured workflow, beginning with initial discovery and progressing through detailed characterization.

Conclusion and Future Directions

This compound has demonstrated significant promise as a potential inhibitor of SARS-CoV-2 Mpro based on in silico modeling and its proven in vitro activity against the main proteases of other coronaviruses. The predicted high binding affinity and the established inhibitory constants against related viral proteases warrant its prioritization for further investigation.

The critical next steps for advancing this compound as a therapeutic candidate include:

-

In Vitro Validation: Performing robust enzymatic assays to determine the specific IC50 value of this compound against SARS-CoV-2 Mpro.

-

Cytotoxicity and Antiviral Activity: Conducting comprehensive cytotoxicity studies on relevant human cell lines to establish a therapeutic window, followed by cell-based antiviral assays to determine its efficacy in inhibiting SARS-CoV-2 replication.

-

Mechanism of Inhibition Studies: Elucidating the precise binding mode and kinetics of inhibition through techniques such as X-ray co-crystallography and surface plasmon resonance.

-

Lead Optimization: If initial studies are promising, medicinal chemistry efforts could be employed to synthesize analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

References

Bonducellpin D: A Physicochemical and Preclinical Profile for Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bonducellpin D, a cassane-type furanoditerpenoid isolated from the seeds of Caesalpinia minax, has emerged as a promising natural product with demonstrated antiviral and anticancer activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound relevant to its development as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to support further preclinical and clinical investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful development as a drug. These properties influence its solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for this compound is summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₂₂H₂₈O₇ | --- |

| Molecular Weight | 404.45 g/mol | --- |

| Melting Point | 216-217 °C | Experimental |

| Solubility (Water) | 0.065 g/L (Practically insoluble) | Calculated[1] |

| Density | 1.36 ± 0.1 g/cm³ (at 20 °C) | Calculated[1] |

| Predicted LogP (AlogP) | 1.76 | Estimated based on the structurally similar Bonducellpin E |

| Predicted LogD (at pH 7.4) | 1.28 | Estimated based on the structurally similar Bonducellpin E |

| Lipinski's Rule of Five | Compliant (0 violations) | Predicted |

Biological Activities and Potential Signaling Pathways

This compound has demonstrated noteworthy biological activities, primarily as an antiviral and anticancer agent.

Antiviral Activity

This compound has been identified as a potent inhibitor of the main proteases (Mpro) of SARS-CoV and MERS-CoV.[5][6] This inhibition is crucial as Mpro plays a vital role in the replication and transcription of these viruses.

Anticancer Activity

Studies have shown that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines, including:

-

HepG-2 (Hepatocellular carcinoma)

-

K562 (Chronic myelogenous leukemia)

-

HeLa (Cervical cancer)

-

Du145 (Prostate cancer)

Postulated Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells have not been explicitly elucidated, research on other cassane-type diterpenoids isolated from Caesalpinia minax provides strong evidence for the involvement of the NF-κB and MAPK signaling pathways in their anti-inflammatory and anticancer effects.[7] It is hypothesized that this compound may exert its cytotoxic effects through the modulation of these key cellular pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of drug candidates. Below are detailed methodologies for key assays relevant to the biological activities of this compound.

SARS-CoV Mpro Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the inhibition of SARS-CoV Mpro activity.

Methodology:

-

Reagent Preparation:

-

Recombinant SARS-CoV Mpro is diluted to the desired concentration in assay buffer (e.g., 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

A fluorogenic Mpro substrate (e.g., based on a FRET pair) is prepared in the assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO).

-

Add Mpro enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

-

In Vitro Anticancer Activity Assay (MTT Assay on HepG-2 Cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture and Seeding:

-

HepG-2 cells are maintained in a suitable culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.

-

The plate is incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

The IC₅₀ value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound presents a compelling profile as a natural product-derived drug lead with potential applications in antiviral and cancer therapies. Its favorable predicted oral bioavailability and demonstrated biological activities warrant further investigation. Future research should prioritize obtaining experimental data for its physicochemical and ADME properties to build a more robust preclinical data package. Elucidation of the precise molecular mechanisms and signaling pathways underlying its anticancer effects will be crucial for its rational development and potential combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the study of this compound towards clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of apoptosis in pancreatic cancer cells by vesicular stomatitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small compound inhibitors of basal glucose transport inhibit cell proliferation and induce apoptosis in cancer cells via glucose-deprivation-like mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Bonducellpin D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin D is a cassane furanoditerpene isolated from the roots of Caesalpinia bonduc, a plant widely distributed in tropical and subtropical regions.[1] The genus Caesalpinia is a rich source of cassane-type diterpenoids, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its therapeutic potential. While research on this specific compound is still emerging, this document consolidates the available data, details relevant experimental protocols, and explores the likely signaling pathways involved in its mechanism of action, drawing insights from closely related compounds.

Chemical Structure and Properties

This compound was first isolated and characterized by MacLeod and co-workers. Its molecular formula is C₂₅H₃₄O₉. The structure was elucidated using 1H and 13C NMR spectroscopy, including 2D NMR experiments such as COSY, HMQC, HMBC, and NOESY.[1]

Therapeutic Potential: Antiviral Activity (In Silico)

The most significant research into the therapeutic potential of this compound to date has been in the context of its antiviral activity, specifically against SARS-CoV-2. In silico studies have identified this compound as a promising candidate for inhibiting the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.

Data Presentation: In Silico Docking against SARS-CoV-2 Mpro

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| This compound | SARS-CoV-2 Mpro | -9.28 | Glu166, Thr190 | [2] |

| Control | SARS-CoV-2 Mpro | -8.24 | Not specified | [2] |

Note: The data presented is from in silico molecular docking studies and awaits in vitro/in vivo validation.

Experimental Protocols: SARS-CoV-2 Mpro Inhibition Assay (Representative)

While specific experimental validation for this compound is not yet published, a general protocol for a fluorescence resonance energy transfer (FRET)-based assay to screen for SARS-CoV-2 Mpro inhibitors is provided below.

Objective: To determine the in vitro inhibitory activity of a test compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate for Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., GC376)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the recombinant SARS-CoV-2 Mpro to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualization: SARS-CoV-2 Mpro Inhibition Workflow

Therapeutic Potential: Anticancer Activity (Inferred)

While no specific anticancer activity data for this compound has been published, numerous other cassane diterpenes isolated from Caesalpinia species have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Related Cassane Diterpenes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phanginin D | Human leukemia (HL-60) | 5.8 | [3] |

| Phanginin R | Human leukemia (HL-60) | 7.2 | [3] |

| Caesalpin G | Human colon carcinoma (HCT-116) | 10.3 | [3] |

| Tomocin A | Human pancreatic cancer (PANC-1) | Mildly cytotoxic | [4] |

| Phanginin A | Human pancreatic cancer (PANC-1) | Mildly cytotoxic | [4] |

| Phanginin F | Human pancreatic cancer (PANC-1) | Mildly cytotoxic | [4] |

| Phanginin H | Human pancreatic cancer (PANC-1) | Mildly cytotoxic | [4] |

Experimental Protocols: In Vitro Cytotoxicity Assay (Representative)

A standard MTT assay protocol, commonly used to assess the cytotoxic effects of compounds like cassane diterpenes, is provided below.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HCT-116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualization: Anticancer Signaling Pathways of Cassane Diterpenes

Therapeutic Potential: Anti-inflammatory Activity (Inferred)

Cassane diterpenes from Caesalpinia species have consistently demonstrated anti-inflammatory properties. Although this compound has not been specifically evaluated, its structural similarity to other active cassane diterpenes suggests it may also possess anti-inflammatory potential.

Data Presentation: Anti-inflammatory Activity of Related Cassane Diterpenes

| Compound/Extract | Assay | Effect | Reference |

| Cassane Diterpene (unspecified) | NO production in LPS-stimulated RAW 264.7 cells | Inhibition rate of 67.3% at 10 µM | [5] |

| Synthetic Cassane Diterpenes | NO production in LPS-stimulated RAW 264.7 cells | 80-99% inhibition at subcytotoxic concentrations | [6] |

| Caesalpinia cucullata Cassane Diterpenes | NO production in LPS-stimulated RAW 264.7 cells | >50% inhibition | [7] |

Experimental Protocols: Nitric Oxide (NO) Inhibition Assay (Representative)

The Griess assay is a common method to measure nitric oxide production by macrophages, a key indicator of inflammation.

Objective: To evaluate the effect of a test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (DMEM) with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (this compound) dissolved in DMSO

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent A and incubate for 10 minutes at room temperature.

-

Add Griess reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization: Anti-inflammatory Mechanism of Cassane Diterpenes

Conclusion and Future Directions

This compound is a structurally characterized cassane furanoditerpene with promising, yet largely unexplored, therapeutic potential. In silico studies have highlighted its potential as a potent inhibitor of the SARS-CoV-2 main protease, suggesting it warrants further investigation as an antiviral agent. Based on the significant anticancer and anti-inflammatory activities of structurally related cassane diterpenes, it is highly probable that this compound also possesses these properties.

Future research should focus on the in vitro and in vivo validation of the therapeutic activities of isolated this compound. Specifically, cytotoxicity assays against a panel of cancer cell lines and anti-inflammatory assays are crucial next steps. Furthermore, elucidation of the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and guide its potential development as a novel therapeutic agent. The synthesis of this compound and its analogues could also open avenues for structure-activity relationship studies to optimize its biological activities.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2.2.3. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. new-cassane-diterpenoids-from-the-seed-kernels-of-caesalpinia-cucullata-exhibit-anti-inflammatory-effect-in-vitro-by-inhibiting-inos-enzymatic-activity - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols: Molecular Docking of Bonducellpin D with SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global effort to identify effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of numerous natural compounds. The main protease (Mpro), a crucial enzyme for viral replication, is a prime target for antiviral drug development.[1][2][3][4] Bonducellpin D, a phytochemical, has been identified as a promising lead molecule with a high binding affinity for SARS-CoV-2 Mpro.[1] This document provides a detailed protocol for the molecular docking of this compound with SARS-CoV-2 Mpro, outlining the necessary steps for in silico analysis. This guide is intended for researchers in the fields of computational biology, virology, and drug discovery.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays an essential role in the viral life cycle by processing polyproteins translated from viral RNA.[1][2] This function is critical for the formation of the viral replication and transcription complex.[3][4][5] Due to the lack of a human homolog, Mpro is a highly attractive target for the development of antiviral therapies with a potentially low risk of toxicity.[1]

Computer-aided drug design (CADD) techniques, particularly molecular docking, have become instrumental in the rapid screening of potential inhibitors against viral targets.[6][7][8][9][10] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[11] Several studies have successfully employed molecular docking to identify potential inhibitors of SARS-CoV-2 Mpro from various compound libraries.[11][12][13][14]

This compound has emerged from in silico screenings as a potent potential inhibitor of SARS-CoV-2 Mpro, demonstrating a higher binding affinity in some studies than control compounds.[1] This protocol details the methodology for replicating and expanding upon these findings through a systematic molecular docking workflow.

Materials and Software

Protein and Ligand Structures

-

SARS-CoV-2 Mpro Crystal Structure: The three-dimensional structure of SARS-CoV-2 Mpro can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[2][3][11]

-

This compound Structure: The 3D structure of this compound can be retrieved from chemical databases such as PubChem or ZINC.

Software

A variety of molecular modeling software suites can be used for this protocol. The following are commonly cited in SARS-CoV-2 Mpro docking studies:

-

Schrödinger Suite: Utilizes modules like Protein Preparation Wizard, LigPrep, and Glide for docking.[4][12][15]

-

AutoDock Tools and AutoDock Vina: A widely used open-source software for molecular docking.[13][16][17]

-

MOE (Molecular Operating Environment): A comprehensive suite for molecular modeling and docking.[18]

-

Discovery Studio: Provides tools for protein preparation, ligand preparation, and docking simulations.

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

Experimental Protocols

This section provides a step-by-step guide for performing molecular docking of this compound with SARS-CoV-2 Mpro. The protocol is generalized but can be adapted for the specific software being used.

Protein Preparation

-

Obtain the Protein Structure: Download the crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7) from the PDB.

-

Initial Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[16]

-

Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

-

Assign Charges and Protonation States: Assign appropriate charges and protonation states to the amino acid residues, usually at a physiological pH of 7.4.[2]

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database.

-

Generate 3D Conformation: If only a 2D structure is available, generate a 3D conformation using a suitable tool.

-

Assign Charges and Tautomeric States: Assign appropriate partial charges and generate possible tautomeric and ionization states for the ligand.

-

Energy Minimization: Minimize the energy of the ligand structure to obtain a stable conformation.

Molecular Docking

-

Define the Binding Site: The active site of SARS-CoV-2 Mpro is well-characterized and is located in the cleft between Domain I and Domain II.[4][15] The catalytic dyad consists of HIS41 and CYS145.[19] A grid box should be generated to encompass the active site residues. For PDB ID 6LU7, the grid can be centered around the co-crystallized inhibitor. A typical grid size is 20 x 20 x 20 Å.[12]

-

Run Docking Simulation: Execute the docking algorithm to place the this compound molecule into the defined binding site of Mpro. The docking program will generate multiple binding poses and rank them based on a scoring function.

-

Analyze Docking Results: The output will typically include the binding energy (or docking score) for each pose and the coordinates of the ligand in the binding pocket.

Post-Docking Analysis

-

Binding Pose Visualization: Visualize the top-ranked docking poses of this compound within the Mpro active site using molecular graphics software like PyMOL or Chimera.

-

Interaction Analysis: Analyze the non-covalent interactions between this compound and the Mpro active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts. Studies have shown that interactions with residues such as GLU166 and THR190 are important for binding.[1]

-

Scoring and Ranking: Compare the docking score of this compound with that of a known inhibitor or a control ligand to assess its relative binding affinity.

Data Presentation

The quantitative data from molecular docking studies should be organized for clear comparison.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -9.28 | GLU166, THR190 | 4 |

| Control Ligand (e.g., N3 inhibitor) | -8.24 | HIS41, CYS145, GLU166 | Varies |

Note: The values presented for this compound are based on existing literature.[1] The control ligand values are for illustrative purposes and would be determined in a specific docking run.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for the molecular docking of this compound with SARS-CoV-2 Mpro.

Caption: A flowchart of the molecular docking protocol.

Drug Discovery Pipeline

The following diagram shows where molecular docking fits into the broader drug discovery pipeline.

Caption: The role of molecular docking in drug discovery.

Conclusion

This protocol provides a comprehensive guide for conducting molecular docking studies of this compound with the SARS-CoV-2 Mpro. By following these steps, researchers can systematically evaluate the binding potential of this natural compound and gain insights into its mechanism of inhibition. The results from such in silico analyses are crucial for guiding further experimental validation, including in vitro and in vivo studies, which are necessary to confirm the therapeutic potential of this compound against COVID-19.

References

- 1. Unravelling lead antiviral phytochemicals for the inhibition of SARS-CoV-2 Mpro enzyme through in silico approach | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. ukm.my [ukm.my]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drug Discovery for SARS-CoV-2 Utilizing Computer-Aided Drug Design Approaches [mdpi.com]

- 8. Computer-aided discovery, design, and investigation of COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Computational anti-COVID-19 drug design: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of small molecules with the SARS-CoV-2 main protease in silico and in vitro validation of potential lead compounds using an enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Identification of potent compounds against SARs-CoV-2: An in-silico based drug searching against Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Putative SARS-CoV-2 Mpro Inhibitors from an In-House Library of Natural and Nature-Inspired Products: A Virtual Screening and Molecular Docking Study [mdpi.com]

- 17. preprints.org [preprints.org]

- 18. youtube.com [youtube.com]

- 19. Antagonistic Trends Between Binding Affinity and Drug-Likeness in SARS-CoV-2 Mpro Inhibitors Revealed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Efficacy of Bonducellpin D as a Coronavirus Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and data concerning the in vitro antiviral potential of Bonducellpin D, a natural furanoditerpenoid lactone isolated from Caesalpinia minax. This compound has been identified as a potent inhibitor of the main protease (Mpro or 3CLpro) of coronaviruses, a critical enzyme for viral replication. The data herein supports its role as a promising lead compound for the development of broad-spectrum anti-coronavirus therapeutics. Methodologies for assessing cytotoxicity, direct enzymatic inhibition, and cell-based antiviral activity are presented.

Introduction

The emergence of novel coronaviruses, such as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV), highlights the urgent need for effective antiviral agents. A key therapeutic target is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro), which is essential for processing viral polyproteins into functional proteins required for viral replication and transcription.[1][2] this compound, a cassane-type furanoditerpenoid, has demonstrated significant inhibitory activity against this enzyme.[3] This application note details the enzymatic inhibition data for this compound and provides standardized protocols for its evaluation in vitro.

Quantitative Data: Enzymatic Inhibition

This compound exhibits broad-spectrum inhibition against the main proteases of multiple coronaviruses. The inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| This compound | SARS-CoV Mpro/3CLpro | 467.11 nM[3] |

| This compound | MERS-CoV Mpro/3CLpro | 284.86 nM[3] |

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The coronavirus genome is translated into large polyproteins (pp1a and pp1ab) that must be cleaved by viral proteases to release functional non-structural proteins (NSPs).[1] The main protease, 3CLpro, is responsible for the majority of these cleavage events. This compound acts by binding to the active site of 3CLpro, thereby blocking the processing of the polyprotein and halting the viral replication cycle.

Caption: Coronavirus 3CLpro processing pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range at which this compound is non-toxic to the host cells used in antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to cell death.

Materials:

-

Vero E6 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the wells in triplicate. Include "cells only" (medium only) and "vehicle control" (medium with the highest DMSO concentration) wells.

-

Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay) at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro 3CLpro Enzymatic Assay (FRET-based)

Objective: To directly measure the inhibitory activity of this compound against purified recombinant 3CLpro enzyme. This cell-free assay quantifies direct enzyme inhibition and allows for the determination of the Kᵢ value.

Materials:

-

Recombinant SARS-CoV or MERS-CoV 3CLpro

-

FRET-based substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

This compound

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In each well, add 2 µL of the this compound dilution, followed by 96 µL of a 3CLpro enzyme solution (final concentration ~0.5 µM).

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 2 µL of the FRET substrate (final concentration ~20 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity every minute for 30-60 minutes.

-

Analysis: The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC₅₀ value from the dose-response curve and subsequently calculate the Kᵢ.

Caption: Workflow for the FRET-based 3CLpro enzymatic inhibition assay.

Protocol 3: Cell-Based Antiviral Assay (CPE Inhibition)

Objective: To evaluate the efficacy of this compound in protecting host cells from virus-induced cytopathic effect (CPE). While direct data for this compound in a cell-based assay is pending, this protocol is based on assays used for related cassane diterpenoids against Human Parainfluenza Virus 3 (HPIV-3).[4][5]

Materials:

-

Vero E6 cells (or another susceptible cell line)

-

HPIV-3 viral stock

-

Infection medium (DMEM + 2% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Crystal Violet solution (0.5% in 20% methanol)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Compound Addition & Infection: Remove the growth medium. Add 50 µL of infection medium containing serial dilutions of this compound (at non-cytotoxic concentrations). Then, add 50 µL of HPIV-3 diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01.

-

Controls: Include "virus control" wells (cells + virus, no compound), "cell control" wells (cells only, no virus), and "vehicle control" wells (cells + virus + DMSO).

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 72 hours, or until ~90% CPE is observed in the virus control wells.

-

Cell Fixation & Staining: Discard the supernatant, wash wells gently with PBS, and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

-

Quantification: Add 100 µL of methanol to each well to solubilize the stain. Read the absorbance at 570 nm.

-

Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

Caption: Workflow for the cell-based CPE inhibition assay.

Conclusion

This compound demonstrates potent, direct inhibitory activity against the main proteases of SARS-CoV and MERS-CoV in enzymatic assays. This mechanism is critical for halting viral replication. The provided protocols offer a robust framework for further characterizing its antiviral profile, including determining its therapeutic window (CC₅₀ vs. EC₅₀) in cell-based models. These findings strongly support the continued investigation of this compound as a lead candidate for the development of novel pan-coronavirus antiviral drugs.

References

- 1. Inhibition of SARS-CoV 3CL protease by flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New antiviral cassane furanoditerpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Bonducellpin D Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bonducellpin D is a member of the cassane diterpenoid family, a class of natural compounds isolated from plants of the Caesalpinia genus.[1][2] Diterpenoids from this family have demonstrated a range of biological activities, including significant cytotoxic effects against various cancer cell lines.[2][3][4] Several studies on related cassane diterpenoids have shown they can induce apoptosis and cause cell cycle arrest, making them promising candidates for anticancer drug development.[3][4][5] These application notes provide detailed protocols for assessing the cytotoxic and antiproliferative effects of this compound using common and robust cell-based assays. The described methods—MTT, LDH, and flow cytometry-based apoptosis and cell cycle analysis—are fundamental for characterizing the compound's mechanism of action.

Experimental Workflows and Assay Principles

A systematic approach is crucial for evaluating the cytotoxic potential of a novel compound. The general workflow involves treating cultured cancer cells with the compound and then measuring cell viability, membrane integrity, and specific cell death pathways.

Caption: General experimental workflow for cytotoxicity assessment.

MTT Assay Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Principle of the MTT cell viability assay.

LDH Assay Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6][7] LDH is a stable cytosolic enzyme present in most cell types.[7] When the cell membrane is compromised, LDH leaks into the culture medium and its activity can be quantified by a coupled enzymatic reaction.[8] This assay serves as a reliable indicator of cell lysis.

Caption: Principle of the LDH cytotoxicity assay.

Data Presentation: Summarized Cytotoxicity Data

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Below are example tables for presenting such data.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment. Note: These are representative values based on data for similar cassane diterpenoids.[2][3][5] Actual values must be determined experimentally.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| A549 | Non-small Cell Lung Cancer | 12.3 ± 3.1 | MTT |

| HCT116 | Colon Cancer | ~25 | MTT |

| MCF-7 | Breast Cancer | 29.98 | MTT |

| HepG2 | Liver Cancer | 13.48 ± 1.07 | MTT |

| A2780 | Ovarian Cancer | 9.9 ± 1.6 | MTT |

Table 2: Percentage of Apoptotic Cells after 24h Treatment with this compound. Note: Data are hypothetical and for illustrative purposes.

| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| A549 | 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| 10 | 15.7 ± 2.1 | 8.3 ± 1.5 | 24.0 ± 3.6 | |

| 25 | 28.4 ± 3.5 | 19.6 ± 2.8 | 48.0 ± 6.3 |

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100 Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

Materials:

-

LDH Cytotoxicity Detection Kit (commercially available)

-

Cells and compound dilutions prepared as in the MTT assay.

-

96-well plate

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional controls as per the kit instructions:

-

Background Control: Medium only.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed with the kit's lysis solution 15 minutes before the assay endpoint.[8]

-

-

Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Setup: Add 50 µL of the LDH reaction mixture (catalyst and dye solution, prepared according to the manufacturer's protocol) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

PI/RNase Staining Buffer for cell cycle analysis

-

Flow cytometer

Procedure for Apoptosis Assay:

-